4-Cyclopropoxy-3-fluoro-5-(methylthio)pyridine
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Overview
Description
4-Cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and cyclopropanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Cyclopropylation: The cyclopropylation of 3-fluoropyridine is achieved by reacting it with cyclopropanol in the presence of a base.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include solvents like DMF, bases like potassium carbonate, and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and reactivity with enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 4-cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine include:
3-Fluoro-4-(methylsulfonyl)pyridine: This compound has a similar pyridine ring structure but with a methylsulfonyl group instead of a methylsulfanyl group.
2,3-Dichloro-5-(methylsulfanyl)pyridine: This compound has two chlorine atoms and a methylsulfanyl group attached to the pyridine ring.
The uniqueness of 4-cyclopropoxy-3-fluoro-5-(methylsulfanyl)pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoro-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10FNOS/c1-13-8-5-11-4-7(10)9(8)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
XVAJNPFVGAHUOY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)F)OC2CC2 |
Origin of Product |
United States |
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